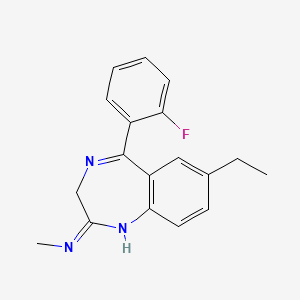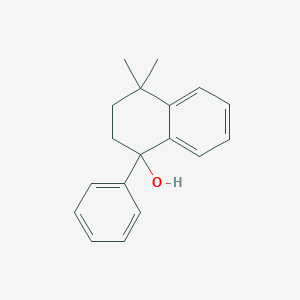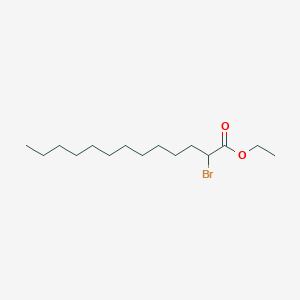
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-(trinitromethanesulfonyl)benzene typically involves the nitration of benzene derivatives. The process begins with the nitration of benzene to form dinitrobenzene, followed by further nitration to introduce the trinitromethanesulfonyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, under controlled temperatures to ensure the selective introduction of nitro groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the intermediates and the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong bases or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the benzene ring.
Applications De Recherche Scientifique
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme inhibition.
Industry: Used in the manufacture of dyes, explosives, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-1-(trinitromethanesulfonyl)benzene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The pathways involved often include oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitrotoluene: Used in the production of explosives and dyes.
2,6-Dinitrotoluene: Similar applications to 2,4-Dinitrotoluene but with different reactivity due to the position of the nitro groups.
Uniqueness
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene is unique due to the presence of the trinitromethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other dinitrobenzene derivatives. This makes it particularly useful in specialized applications where high reactivity and specific interactions are required.
Propriétés
Numéro CAS |
58300-68-8 |
|---|---|
Formule moléculaire |
C7H3N5O12S |
Poids moléculaire |
381.19 g/mol |
Nom IUPAC |
2,4-dinitro-1-(trinitromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3N5O12S/c13-8(14)4-1-2-6(5(3-4)9(15)16)25(23,24)7(10(17)18,11(19)20)12(21)22/h1-3H |
Clé InChI |
YDTZOQAHUZTNDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)



![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)




![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
